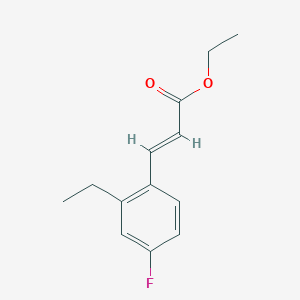
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is an organic compound with the molecular formula C13H15FO2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the phenyl ring is substituted with an ethyl group at the 2-position and a fluorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester typically involves the reaction of 2-ethyl-4-fluorobenzaldehyde with ethyl acrylate in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Ethyl-4-fluorophenyl)acrylic acid.
Reduction: 3-(2-Ethyl-4-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, its mechanism of action would involve interaction with molecular targets, such as receptors or enzymes, to elicit a biological response.
相似化合物的比较
Similar Compounds
- 3-(2-Ethylphenyl)acrylic acid ethyl ester
- 3-(4-Fluorophenyl)acrylic acid ethyl ester
- 3-(2-Ethyl-4-chlorophenyl)acrylic acid ethyl ester
Uniqueness
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
850793-49-6 |
|---|---|
分子式 |
C13H15FO2 |
分子量 |
222.25 g/mol |
IUPAC 名称 |
ethyl 3-(2-ethyl-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-3-10-9-12(14)7-5-11(10)6-8-13(15)16-4-2/h5-9H,3-4H2,1-2H3 |
InChI 键 |
XGKUHLFORIHHMD-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)F)C=CC(=O)OCC |
手性 SMILES |
CCC1=C(C=CC(=C1)F)/C=C/C(=O)OCC |
规范 SMILES |
CCC1=C(C=CC(=C1)F)C=CC(=O)OCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















